molecular formula C14H18BrNO2 B12896651 Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- CAS No. 79010-27-8

Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-

Cat. No.: B12896651
CAS No.: 79010-27-8
M. Wt: 312.20 g/mol
InChI Key: YEXVGGMQLNFKAH-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is a synthetic organic compound characterized by the presence of a bromine atom, a pyrrolidine ring, and an ethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- typically involves multiple steps:

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a base like potassium carbonate.

    Pyrrolidinylation: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the ethoxy group reacts with pyrrolidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of brominated phenyl derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the pyrrolidine ring and bromine atom can impart significant biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrrolidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
  • 2-Bromo-1-(4-methylthio)phenyl)ethanone
  • 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl)-ethanone

Uniqueness

Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and ethoxy group differentiates it from other brominated ethanones, providing unique opportunities for chemical modifications and applications.

This detailed overview provides a comprehensive understanding of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

79010-27-8

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

1-[5-bromo-2-(2-pyrrolidin-1-ylethoxy)phenyl]ethanone

InChI

InChI=1S/C14H18BrNO2/c1-11(17)13-10-12(15)4-5-14(13)18-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3

InChI Key

YEXVGGMQLNFKAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCCN2CCCC2

Origin of Product

United States

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